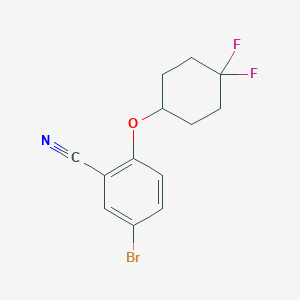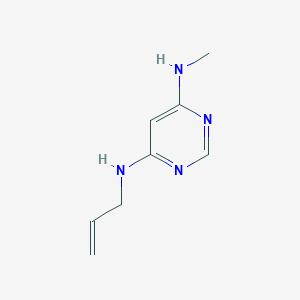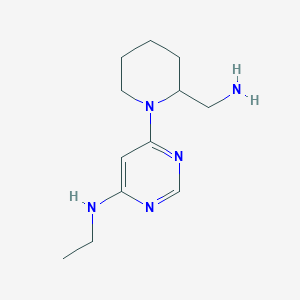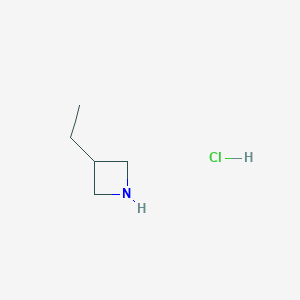
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile
Descripción general
Descripción
5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile, also known as 5-Bromo-2-DFcBN, is an organic compound that is used in a variety of scientific research applications due to its unique structure, reactivity, and properties. This compound is of particular interest to researchers due to its potential to be used in a range of applications, including drug development, organic synthesis, and biological studies. In
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Catalysis
Research by Kurosawa et al. (1992) explored the stereochemistry of oxidative addition of allylic halides to palladium(0)-olefin and platinum(0)-olefin complexes. This study provides insights into the utilization of bromo-substituted compounds in complex organic synthesis processes, demonstrating their role in forming (η3-allyl)palladium and -platinum complexes with high selectivity (H. Kurosawa et al., 1992).
Advances in Battery Technology
Huang et al. (2014) discussed the use of a similar bromo-substituted benzonitrile derivative as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. The presence of bromo-benzonitrile structures significantly improved cyclic stability and capacity retention, underscoring their potential in enhancing battery performance (Wenna Huang et al., 2014).
Photodynamic Therapy and Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes substituted with a derivative similar to 5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile. These complexes showed high singlet oxygen quantum yields and excellent photophysical properties, suggesting their effectiveness as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).
Environmental and Microbial Degradation Studies
Research by Holtze et al. (2008) on the microbial degradation of benzonitrile herbicides, which share structural similarities with 5-Bromo-2-((4,4-difluorocyclohexyl)oxy)benzonitrile, provided insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. This research is crucial for understanding the environmental fate of such compounds (M. Holtze et al., 2008).
Propiedades
IUPAC Name |
5-bromo-2-(4,4-difluorocyclohexyl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2NO/c14-10-1-2-12(9(7-10)8-17)18-11-3-5-13(15,16)6-4-11/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJRLKYOSAPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)Br)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)


